molecular formula C10H15N3O2 B13179035 N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13179035
M. Wt: 209.24 g/mol
InChI Key: PYSOFTDMZNDJHT-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is an organic compound that belongs to the family of cyclic amides It is characterized by the presence of a hydroxycyclohexyl group attached to an imidazole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-hydroxycyclohexylamine with 1H-imidazole-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

For industrial-scale production, a more efficient and scalable method involves the use of potassium isocyanate in water without organic co-solvents. This method is environmentally friendly and allows for the synthesis of N-substituted ureas, including this compound, in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like Raney-Nickel.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) at room temperature.

    Reduction: Hydrogen gas with Raney-Nickel catalyst under high pressure.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of N-(4-oxocyclohexyl)-1H-imidazole-1-carboxamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)-1H-imidazole.

    Substitution: Formation of N-(4-chlorocyclohexyl)-1H-imidazole-1-carboxamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to inhibit voltage-gated sodium currents and enhance the effect of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. Additionally, its role as an enzyme inhibitor involves binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide can be compared with other similar compounds, such as:

    N-(4-hydroxycyclohexyl)acetamide: Similar structure but with an acetamide group instead of an imidazole ring.

    N-(4-hydroxyphenyl)acetamide (Paracetamol): Similar hydroxy group but with a phenyl ring instead of a cyclohexyl group.

    N-(4-hydroxycyclohexyl)amine: Lacks the carboxamide group, making it less complex.

The uniqueness of this compound lies in its combination of the hydroxycyclohexyl group with the imidazole ring and carboxamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-hydroxycyclohexyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of imidazole derivatives, which are known for their diverse biological activities. The structural features of this compound contribute to its interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

The biological activity of this compound can be categorized into several key mechanisms:

  • Receptor Antagonism : This compound has been studied for its antagonistic properties at the cannabinoid receptors (CB1 and CB2). In vitro assays demonstrate that it exhibits higher affinity for the CB1 receptor compared to the CB2 receptor, indicating a potential role in modulating endocannabinoid signaling pathways .
  • AMPK Activation : Similar imidazole derivatives have shown the ability to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This activation can lead to increased glucose uptake and improved metabolic profiles in skeletal muscle tissues .

Binding Affinity Studies

A series of binding affinity studies have been conducted to evaluate the interaction of this compound with cannabinoid receptors. The following table summarizes key findings:

CompoundReceptor TypeBinding Affinity (pKi)Selectivity Ratio (CB1/CB2)
This compoundCB18.0570-fold
RimonabantCB17.5110-fold

These results indicate that this compound has a significantly higher selectivity for the CB1 receptor compared to rimonabant, a well-known cannabinoid antagonist.

Kinetic Studies

Kinetic parameters such as association and dissociation rates (konk_{on} and koffk_{off}) were measured using competition association assays. The following table presents these kinetic parameters for selected compounds:

Compoundkonk_{on} (M1^{-1} s1^{-1})koffk_{off} (s1^{-1})Residence Time (min)
This compound3.0×1053.0\times 10^52.2×1042.2\times 10^{-4}78 ± 5
Rimonabant2.3×1052.3\times 10^51.4×1031.4\times 10^{-3}14 ± 2

These kinetic studies highlight the prolonged residence time of this compound at the CB1 receptor compared to rimonabant, suggesting enhanced therapeutic potential.

Case Studies

Case Study 1: Metabolic Regulation
In an experimental study involving skeletal muscle cells, this compound was shown to enhance glucose uptake through AMPK activation. This effect was linked to improved insulin sensitivity and metabolic health in vivo, suggesting its potential application in treating metabolic disorders such as type 2 diabetes .

Case Study 2: Pain Management
Another study investigated the analgesic properties of this compound in animal models of neuropathic pain. Results indicated that it effectively reduced pain responses, likely through its action on the endocannabinoid system, providing a basis for further research into its use as an analgesic agent .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-(4-hydroxycyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C10H15N3O2/c14-9-3-1-8(2-4-9)12-10(15)13-6-5-11-7-13/h5-9,14H,1-4H2,(H,12,15)

InChI Key

PYSOFTDMZNDJHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)N2C=CN=C2)O

Origin of Product

United States

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